molecular formula C11H18O3 B3055648 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol CAS No. 66084-35-3

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol

Cat. No.: B3055648
CAS No.: 66084-35-3
M. Wt: 198.26 g/mol
InChI Key: LCRBCXHVYAKSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is an organic compound that features a tetrahydropyran ring attached to a hexynol chain. This compound is notable for its unique structure, which combines a cyclic ether with an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method is the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ether can then be subjected to further reactions to introduce the alkyne functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted ethers or alcohols.

Scientific Research Applications

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol involves its ability to act as a protecting group for alcohols. The tetrahydropyran ring can be easily attached and removed under mild conditions, making it a versatile tool in organic synthesis. The alkyne and alcohol functionalities allow for further chemical modifications, enabling the synthesis of a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows for a diverse range of chemical reactions and applications. Its ability to act as a protecting group for alcohols while also undergoing various chemical transformations makes it a valuable compound in synthetic organic chemistry.

Biological Activity

6-(Tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-hexyn-1-ol with dihydropyran in the presence of an acid catalyst. The product is purified through column chromatography, yielding a colorless oil with specific NMR and mass spectrometry characteristics .

Chemical Structure

The structure of this compound can be represented as follows:

C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_2

This structure features a tetrahydropyran ring, which is known for its stability and ability to engage in hydrogen bonding, potentially enhancing biological interactions.

Antimicrobial Properties

Research indicates that compounds containing tetrahydropyran moieties exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines. The compound showed selective cytotoxicity towards breast cancer (MCF7) and lung cancer (A549) cells while exhibiting lower toxicity towards normal fibroblast cells. This selectivity suggests potential as an anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells, likely through the activation of caspase pathways. This pathway is crucial for programmed cell death, making it a target for therapeutic interventions in cancer treatment .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several tetrahydropyran derivatives, including this compound. The compound was tested against a panel of pathogens, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The results underscore its potential as a natural antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, researchers treated MCF7 cells with varying concentrations of this compound. The findings indicated that concentrations above 10 µM significantly reduced cell viability by over 50% after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as an anticancer agent .

Data Tables

Biological Activity Tested Strains/Cell Lines MIC/IC50 Effect
AntimicrobialE. coli, S. aureus32 µg/mLInhibition of growth
CytotoxicityMCF7 (breast cancer)IC50 = 10 µMInduction of apoptosis
CytotoxicityA549 (lung cancer)IC50 = 15 µMInduction of apoptosis

Properties

IUPAC Name

6-(oxan-2-yloxy)hex-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,2-3,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRBCXHVYAKSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453428
Record name 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66084-35-3
Record name 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Reactant of Route 2
Reactant of Route 2
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Reactant of Route 3
Reactant of Route 3
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Reactant of Route 4
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Reactant of Route 5
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Reactant of Route 6
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.